Positional Isomerism: 2-Thiophene vs. 3-Thiophene Carbonyl Substitution and Its Impact on Computed Lipophilicity
The 2-thiophene carbonyl regioisomer (target compound) exhibits a computed LogP (XLogP3-AA) of 1.68 , whereas the 3-thiophene carbonyl regioisomer (CAS 926245-69-4) has a computed LogP of 1.1 [1]. This represents a 0.58 LogP unit difference, corresponding to an approximately 3.8-fold difference in octanol-water partition coefficient (P). This variation in lipophilicity can significantly influence membrane permeability, plasma protein binding, and metabolic stability in biological assays.
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.68 |
| Comparator Or Baseline | 1-(Thiophene-3-carbonyl)piperidine-4-carboxylic acid (CAS 926245-69-4); XLogP3-AA = 1.1 |
| Quantified Difference | ΔLogP = 0.58 (target is more lipophilic) |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem release 2024.11.20) |
Why This Matters
This quantifiable difference in lipophilicity provides a rational basis for selecting the 2-isomer when designing compounds requiring enhanced membrane permeability, or the 3-isomer when lower lipophilicity is desired to mitigate off-target promiscuity.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16770428, 1-(Thiophene-3-carbonyl)piperidine-4-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16770428. View Source
